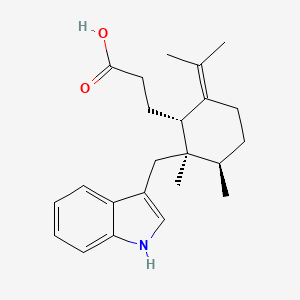

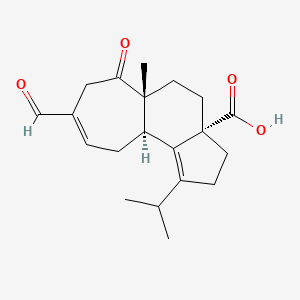

Scabronine G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scabronine G is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.

Scientific Research Applications

Neurotrophic Factor Induction

Scabronine G, particularly in its methyl ester form, has shown notable activity as a nonpeptidyl inducer of nerve growth factor (NGF) production. This property is significant in the context of neurology and neuropharmacology, as NGF is crucial for the survival and maintenance of sympathetic and sensory neurons. The synthesis of Scabronine G and its methyl ester from the Wieland-Miescher ketone has been a key step in facilitating these studies (Waters et al., 2005).

Enhancement of Neurotrophic Factor Secretion

Scabronine G derivatives, especially scabronine G-methylester, have demonstrated the ability to enhance the secretion of neurotrophic factors like NGF and interleukin-6 from human astrocytoma cells. This effect is mediated through the activation of protein kinase C-zeta, indicating a potential therapeutic application in neurodegenerative diseases or injuries where enhanced neurotrophic factor secretion is beneficial (Obara et al., 2001).

Potential in Neurological Disease Treatment

Scabronine G Methyl Ester (SG-ME) has been found to improve memory-related behavior in olfactory bulbectomized mice, a model for cognitive dysfunction. SG-ME enhances hippocampal cell proliferation and long-term potentiation via the BDNF-CREB pathway, suggesting its potential in treating memory impairments and possibly other cognitive disorders (Nakagawasai et al., 2020).

Inhibition of Neurite Outgrowth

Interestingly, a related compound, scabronine M, has been shown to inhibit NGF-induced neurite outgrowth in PC12 cells. This suggests a potential application in conditions where the inhibition of neurite outgrowth might be therapeutic, though this area requires more research to understand its implications (Liu et al., 2012).

Antibacterial and Antifungal Activity

Scabronine G has also been identified to have significant in vitro antibacterial and antifungal activities. Its efficacy against various bacteria and pathogenic fungi suggests a potential for developing new antimicrobial agents (Ma et al., 2010).

properties

Product Name |

Scabronine G |

|---|---|

Molecular Formula |

C20H26O4 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(3aS,5aR,10aR)-8-formyl-5a-methyl-6-oxo-1-propan-2-yl-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[g]indene-3a-carboxylic acid |

InChI |

InChI=1S/C20H26O4/c1-12(2)14-6-7-20(18(23)24)9-8-19(3)15(17(14)20)5-4-13(11-21)10-16(19)22/h4,11-12,15H,5-10H2,1-3H3,(H,23,24)/t15-,19-,20+/m1/s1 |

InChI Key |

PDFVQJPCHCWDIY-YSGRDPCXSA-N |

Isomeric SMILES |

CC(C)C1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C(=O)O)C)C=O |

Canonical SMILES |

CC(C)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C(=O)O)C)C=O |

synonyms |

scabronine G |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

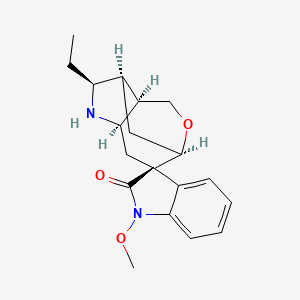

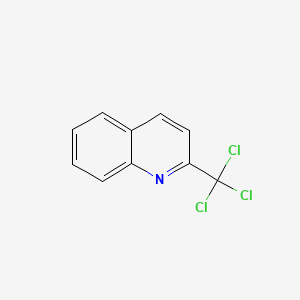

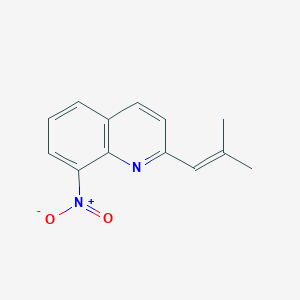

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isothiazolo[5,4-b]pyridine](/img/structure/B1251151.png)

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B1251155.png)

![(1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol](/img/structure/B1251156.png)

![[(6E,8E,10Z,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1251157.png)